Ethyl 2-cyano-5-methylhexanoate
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Overview
Description
Ethyl 2-cyano-5-methylhexanoate: is an organic compound with the molecular formula C10H17NO2. It is an ester derived from 2-cyano-5-methylhexanoic acid and ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-5-methylhexanoate can be synthesized through the esterification of 2-cyano-5-methylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-5-methylhexanoate undergoes various chemical reactions, including:
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles like amines under mild conditions.
Major Products Formed:
Hydrolysis: 2-cyano-5-methylhexanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Amides.
Scientific Research Applications
Ethyl 2-cyano-5-methylhexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-cyano-5-methylhexanoate involves its interaction with specific molecular targets and pathways. For instance, in reduction reactions, the compound’s cyano group is reduced to an amine, which can then participate in further biochemical processes. The ester group can also undergo hydrolysis to release the corresponding acid and alcohol, which may have distinct biological activities .
Comparison with Similar Compounds
Ethyl 5-methylhexanoate: Similar ester structure but lacks the cyano group.
Methyl 2-cyano-5-methylhexanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl acetate: A simpler ester with different chemical properties.
Properties
CAS No. |
26526-71-6 |
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Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 2-cyano-5-methylhexanoate |
InChI |
InChI=1S/C10H17NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h8-9H,4-6H2,1-3H3 |
InChI Key |
NBLCLAYEJWJGJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(C)C)C#N |
Origin of Product |
United States |
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